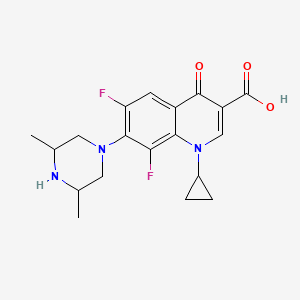

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain atypical pathogens . This compound is a third-generation quinolone, characterized by its enhanced potency and selectivity .

Preparation Methods

The synthesis of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid involves several stepsThe 3,5-dimethylpiperazinyl group is then attached at position 7 through nucleophilic substitution reactions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, particularly at the piperazinyl group, leading to the formation of amide bonds with different aromatic carboxylic acids Major products formed from these reactions include various substituted quinolones with potential antimicrobial properties.

Scientific Research Applications

1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid has numerous scientific research applications:

Chemistry: It is used as a model compound for studying quinolone synthesis and reactivity.

Biology: Its antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.

Medicine: This compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands .

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid include other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid exhibits superior activity against certain Gram-positive bacteria and selectivity against anaerobes and atypical pathogens . This uniqueness is attributed to the specific substituents at positions 1, 6, 7, and 8, which enhance its antibacterial properties and reduce adverse side effects .

Biological Activity

3-Quinolinecarboxylic acid derivatives, particularly 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-4-oxo- , have garnered significant attention in medicinal chemistry due to their notable biological activities. This article explores the antibacterial properties, mechanism of action, and potential therapeutic applications of these compounds, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound in focus is characterized by the following structural features:

- Quinoline core : A bicyclic structure that contributes to its biological activity.

- Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.

- Piperazine moiety : Known for its role in enhancing pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A pivotal study reported the synthesis of several derivatives and their evaluation against standard bacterial strains.

In Vitro Studies

The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antibacterial activity of selected derivatives:

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| SPFX | Staphylococcus aureus | 6.25 |

| SPFX | Escherichia coli | 12.5 |

| Derivative 2 | Staphylococcus aureus | 3.12 |

| Derivative 2 | Pseudomonas aeruginosa | 4.75 |

*SPFX refers to Sparfloxacin, a reference compound used in comparative studies .

In Vivo Studies

In vivo studies conducted on murine models demonstrated the protective efficacy of these compounds against bacterial infections. The following table presents the Fifty Percent Protective Dose (PD50) values for selected compounds:

| Compound | Bacterial Strain | PD50 (mg/kg) |

|---|---|---|

| A | Staphylococcus aureus | 0.05 |

| B | Staphylococcus aureus | 0.02 |

| C | Escherichia coli | 4.7 |

| D | Escherichia coli | 1.5 |

Compound B exhibited significantly higher activity compared to other tested compounds, indicating its potential as a therapeutic agent .

The antibacterial mechanism of these quinoline derivatives primarily involves:

- Inhibition of DNA gyrase : Essential for bacterial DNA replication.

- Disruption of bacterial cell membrane integrity : Leading to cell lysis.

These mechanisms are critical for their effectiveness against resistant strains of bacteria.

Case Studies

A notable case study involved the synthesis of novel derivatives that showed enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The modifications made to the piperazine ring were pivotal in improving their interaction with bacterial targets.

Properties

CAS No. |

103460-90-8 |

|---|---|

Molecular Formula |

C19H21F2N3O3 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27) |

InChI Key |

CMGSYIRPKZAEFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.